molecular formula C14H15F3N2O3S B2532885 1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 1797959-23-9

1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No.: B2532885
CAS No.: 1797959-23-9
M. Wt: 348.34
InChI Key: ZLYRWYVVTOUTOR-UHFFFAOYSA-N
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Description

The compound “1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The prop-2-yn-1-yl group is a type of alkynyl group, which is often involved in click chemistry reactions . The trifluoromethoxy group is a type of ether group that contains fluorine atoms, which can greatly influence the physical and chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring would provide a degree of rigidity to the structure, while the prop-2-yn-1-yl and trifluoromethoxy groups could influence its overall polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The piperazine ring can participate in a variety of reactions, including alkylation and acylation . The alkynyl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research into this compound could include exploring its potential uses in medicinal chemistry, given the known biological activity of many piperazine derivatives .

Properties

IUPAC Name

1-prop-2-ynyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3S/c1-2-7-18-8-10-19(11-9-18)23(20,21)13-6-4-3-5-12(13)22-14(15,16)17/h1,3-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRWYVVTOUTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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